2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
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Overview
Description
Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, and typical of amines . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of piperidine and pyrimidine derivatives has been widely studied. For instance, piperidine derivatives can be synthesized using different methods, including the reaction of chalcone with guanidine hydrochloride. Pyrimidine derivatives can also be synthesized through various methods, including the reaction of 1,3-difluorobenzene with different halogen derivatives .Molecular Structure Analysis
The molecular structure of piperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms . Pyrimidine also has a six-membered ring, but with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
Piperidine and pyrimidine derivatives are known to participate in a wide range of chemical reactions. For example, piperidine derivatives can react with various electrophiles, and pyrimidine derivatives can undergo reactions such as nucleophilic substitution, electrophilic substitution, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 1-(5-methylpyrimidin-2-yl)piperidin-4-ol, a compound that contains both a piperidine and a pyrimidine moiety, is a solid at room temperature and has a molecular weight of 193.25 .Mechanism of Action
The mechanism of action of piperidine and pyrimidine derivatives can vary widely depending on their specific structures and the biological targets they interact with. For example, some piperidine derivatives are known to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses .
Safety and Hazards
The safety and hazards associated with a compound also depend on its specific structure. For example, 2-(4-(Aminomethyl)piperidin-1-yl)-6-methylpyrimidin-4-ol hydrochloride, another compound that contains both a piperidine and a pyrimidine moiety, is classified as an eye irritant and a skin sensitizer .
Future Directions
Properties
IUPAC Name |
2-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-9-12-21-20(22-15)24-13-10-17(11-14-24)25-19(26)8-7-18(23-25)16-5-3-2-4-6-16/h2-9,12,17H,10-11,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZAWSYCHSWUNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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